Geometric Isomer Differentiation: Distinct GC Retention Times Enable Analytical Discrimination of (2Z,13Z)-Isomer from (2E,13Z)- and Other Configurations
The (2Z,13Z)-octadecadienyl acetate isomer exhibits a unique GC retention time relative to its (2E,13Z)-, (2Z,13E)-, and (2E,13E)-counterparts on high-polarity GC columns, enabling chromatographic discrimination of geometric isomers that produce nearly identical mass spectra [1]. In contrast, acetoxy derivatives of the 3,13- and 2,13-dienes yield mass spectra that are practically indistinguishable without prior chromatographic separation [2].
| Evidence Dimension | GC retention time differentiation among geometric isomers |
|---|---|
| Target Compound Data | (2Z,13Z)-2,13-octadecadienyl acetate exhibits a distinct retention time on high-polarity GC columns |
| Comparator Or Baseline | (2E,13Z)-, (2Z,13E)-, and (2E,13E)-isomers each elute at different retention times |
| Quantified Difference | Each geometrical isomer elutes from a high-polar GC column with a different retention time |
| Conditions | GC analysis using high-polarity column; NMR and GC-MS characterization of all geometric isomers |
Why This Matters
Analytical laboratories and quality control facilities require the (2Z,13Z)-isomer as a certified reference standard to unambiguously identify this specific geometric configuration in pheromone gland extracts or formulated lures, as MS alone cannot distinguish among isomeric forms.
- [1] Naka, H., Nakazawa, T., Sugie, M., Yamamoto, M., Horie, Y., Wakasugi, R., Arita, Y., Sugie, H., Tsuchida, K., and Ando, T. 2006. Synthesis and characterization of 3,13- and 2,13-octadecadienyl compounds for identification of the sex pheromone secreted by a clearwing moth, Nokona pernix. Biosci. Biotechnol. Biochem. 70(2):508-516. View Source
- [2] Naka, H., et al. 2006. Biosci. Biotechnol. Biochem. 70(2):508-516 (Mass spectra comparison: acetoxy derivatives of 3,13- and 2,13-dienes showed almost the same mass spectra). View Source
